Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is a compound that has not been directly studied in the provided papers. However, the papers do discuss related sulfanyl-containing compounds and their applications in medicinal chemistry and catalysis. For instance, ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate has been synthesized and evaluated for its antiulcer properties, acting as a H+/K(+)-ATPase inhibitor with mucosal protective activity2. Another study investigates the mechanism of action of a similar compound, providing insights into its reaction with thiols in acidic conditions3. Although these compounds are not identical to ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate, they offer a context for understanding the potential reactivity and applications of sulfanyl-containing compounds.
The mechanism of action for the compounds studied in the provided papers involves inhibition of the H+/K(+)-ATPase enzyme, which is crucial for gastric acid secretion. The compound ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate has been shown to afford mucosal protection against ethanol-induced gastric lesions in rats, with a potency greater than that of cimetidine2. Another study delves into the reaction of a similar compound with alkylthiols under acidic conditions, leading to the formation of a characteristic adduct rather than the disulfide typically formed by common H+/K(+)-ATPase inhibitors like omeprazole3. These findings suggest that sulfanyl groups in these compounds may play a key role in their biological activity, potentially through interactions with thiols or other nucleophilic groups in the target enzyme.
The applications of sulfanyl-containing compounds are diverse, ranging from medicinal chemistry to catalysis. In the field of medicinal chemistry, the antiulcer properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate demonstrate the potential of such compounds in the development of new therapeutics for gastric conditions2. The detailed study of its mechanism of action further supports its role as a H+/K(+)-ATPase inhibitor and provides a foundation for the design of related compounds with improved efficacy and safety profiles3. In catalysis, although not directly related to ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate, the use of 2-(sulfooxy)propane-1,2,3-tricarboxylic acid as a catalyst for the formylation of alcohols and amines highlights the versatility of sulfanyl-containing compounds in synthetic chemistry1. These examples underscore the broad utility of such compounds across different scientific disciplines.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: